molecular formula C12H11NO2 B1435361 5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid CAS No. 250213-75-3

5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1435361
CAS No.: 250213-75-3
M. Wt: 201.22 g/mol
InChI Key: PFTWFFGQRQONFL-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a 4-methylphenyl group attached to the pyrrole ring at the 5-position and a carboxylic acid group at the 3-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid typically involves the reaction of 4-methylbenzaldehyde with an appropriate pyrrole precursor under acidic or basic conditions. One common method is the Paal-Knorr synthesis, where 4-methylbenzaldehyde reacts with a 1,4-dicarbonyl compound in the presence of an acid catalyst to form the pyrrole ring. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts, to achieve high yields and purity of the final product. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the pyrrole ring.

Scientific Research Applications

5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex pyrrole derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of biological processes and as a probe to investigate enzyme activities.

    Medicine: Pyrrole derivatives are known for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-pyrrole-3-carboxylic acid: Lacks the methyl group on the phenyl ring.

    5-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic acid: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    5-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid: Contains a nitro group instead of a methyl group on the phenyl ring.

Uniqueness

5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the lipophilicity of the compound, potentially improving its ability to interact with hydrophobic regions of biological targets. Additionally, the specific substitution pattern can affect the compound’s electronic properties, making it distinct from other similar pyrrole derivatives.

Properties

IUPAC Name

5-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)11-6-10(7-13-11)12(14)15/h2-7,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTWFFGQRQONFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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